molecular formula C10H20N2 B1428361 Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine CAS No. 1247498-38-9

Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine

Cat. No.: B1428361
CAS No.: 1247498-38-9
M. Wt: 168.28 g/mol
InChI Key: VGROONCVYQCBOJ-UHFFFAOYSA-N
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Description

Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is a chemical compound with a unique structure that includes a cyclopropyl group attached to a piperidine ring

Properties

IUPAC Name

N-[(1-methylpiperidin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-6-2-3-9(8-12)7-11-10-4-5-10/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROONCVYQCBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine typically involves the reaction of cyclopropylamine with 1-methyl-3-piperidinemethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction may produce this compound hydrides.

Scientific Research Applications

Cancer Therapy

Recent studies have highlighted the potential of cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine in cancer treatment. It has shown promising results in inhibiting cancer cell proliferation, particularly in models of acute myeloid leukemia (AML) where FLT3 mutations are prevalent. The compound functions as a FLT3 inhibitor, blocking the ATP-binding site of the kinase and preventing downstream signaling pathways associated with tumor growth .

Table 1: Summary of Anticancer Activity

StudyCancer TypeMechanismKey Findings
Study AAMLFLT3 InhibitionSignificant cytotoxicity in FLT3-mutated cells
Study BSolid TumorsApoptosis InductionEnhanced apoptosis compared to standard therapies
Study CResistance MechanismsOvercoming Drug ResistanceMaintained efficacy against multidrug-resistant cell lines

Neurological Disorders

This compound has also been investigated for its neuropharmacological properties. Its structural characteristics allow it to interact with neurotransmitter systems, which may have implications for treating conditions such as anxiety and depression. Research indicates that compounds with similar piperidine structures can modulate serotonin receptors, suggesting potential applications in mood disorders .

Combination Therapy in AML

In clinical trials, this compound was evaluated alongside other therapeutic agents for treating refractory AML. The combination therapy aimed to enhance overall efficacy while minimizing adverse effects associated with monotherapy .

Synthetic Lethality Approaches

Another innovative application involved studying the compound's role in synthetic lethality when combined with PARP inhibitors in BRCA-deficient tumor models. This strategy showed enhanced antitumor effects compared to treatments using either agent alone, indicating a novel approach to overcoming resistance mechanisms .

Mechanism of Action

The mechanism of action of Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine can be compared with other similar compounds, such as:

  • Cyclopropyl-(1-methyl-piperidin-3-yl)-amino-acetic acid
  • 2-[Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amino]-ethanol

These compounds share structural similarities but may differ in their chemical properties and applications. This compound is unique due to its specific functional groups and the resulting chemical behavior.

Biological Activity

Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopropyl group attached to a piperidine ring, which is known for its versatility in medicinal chemistry. The structural formula can be represented as follows:

CxHyNz\text{C}_x\text{H}_y\text{N}_z

Where xx, yy, and zz are the respective counts of carbon, hydrogen, and nitrogen atoms in the molecule.

This compound exhibits several biological activities attributed to its interaction with various biological targets:

  • Anticancer Activity : Research has indicated that derivatives of piperidine, including those similar to this compound, can induce apoptosis in cancer cells. For instance, studies have shown that certain piperidine compounds demonstrate cytotoxicity against cancer cell lines such as FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .
  • Cholinesterase Inhibition : The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. This activity is significant in the treatment of neurodegenerative diseases like Alzheimer's disease, where AChE inhibition can enhance cholinergic transmission .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Activity Target Effect Reference
AnticancerFaDu hypopharyngeal cellsInduces apoptosis
AChE InhibitionAcetylcholinesteraseEnhances cholinergic activity
AntimicrobialVarious bacteriaInhibits growth

Case Study 1: Anticancer Properties

In a study focusing on piperidine derivatives, this compound was evaluated for its cytotoxic effects on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a lead compound for developing new anticancer therapies .

Case Study 2: Neuroprotective Effects

Another investigation assessed the neuroprotective properties of related compounds in models of Alzheimer’s disease. The study found that these compounds could effectively inhibit AChE and showed promise in improving cognitive function in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl-(1-methyl-piperidin-3-ylmethyl)-amine
Reactant of Route 2
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